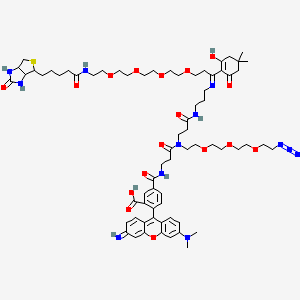
Dde TAMRA Biotin Azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dde TAMRA Biotin Azide is a trifunctional, cleavable probe that is widely used in affinity-based assays for the efficient recovery of avidin-bound protein complexes. This compound contains a fluorescent dye (TAMRA), a biotin moiety, and an azide group linked through a spacer arm containing a hydrazine-cleavable Dde moiety . The cleavable nature of the Dde linker allows for the release of the biotin tag and any avidin conjugate bound to it under mild conditions, making it a valuable tool in various biochemical applications .
Preparation Methods
The synthesis of Dde TAMRA Biotin Azide involves several steps:
Synthesis of the TAMRA dye:
Attachment of the biotin moiety: The biotin moiety is chemically linked to the TAMRA dye through a spacer arm.
Incorporation of the azide group: The azide group is introduced to the compound to enable click chemistry-mediated labeling of alkyne-tagged proteins.
Cleavable Dde linker: The Dde linker is incorporated into the spacer arm to allow for the cleavable nature of the probe under mild aqueous conditions with 2% hydrazine.
Chemical Reactions Analysis
Dde TAMRA Biotin Azide undergoes several types of chemical reactions:
Click Chemistry Reactions: The azide group in this compound enables it to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, allowing for the labeling of alkyne-tagged biomolecules.
Cleavage Reactions: The Dde linker can be quantitatively cleaved under mild aqueous buffered conditions with 2% hydrazine, releasing the biotin tag and any avidin conjugate bound to it.
Affinity Purification: The biotin moiety allows for the affinity purification of target proteins through interaction with streptavidin beads.
Scientific Research Applications
Dde TAMRA Biotin Azide has a wide range of scientific research applications:
Protein Labeling and Detection: The fluorescent TAMRA dye allows for the visualization of labeled proteins through fluorescence spectroscopy.
Affinity Purification: The biotin moiety enables the efficient recovery of avidin-bound protein complexes, making it useful in affinity-based assays.
Biochemical Assays: The cleavable nature of the Dde linker allows for the release of the biotin tag under mild conditions, reducing contamination from non-specifically bound proteins.
Mechanism of Action
The mechanism of action of Dde TAMRA Biotin Azide involves several key steps:
Labeling: The azide group enables the probe to label alkyne-tagged biomolecules through CuAAC reactions.
Visualization: The TAMRA dye provides a fluorescent signal that can be detected through fluorescence spectroscopy.
Affinity Purification: The biotin moiety interacts with streptavidin beads, allowing for the purification of target proteins.
Comparison with Similar Compounds
Dde TAMRA Biotin Azide is unique due to its trifunctional nature, combining a fluorescent dye, a biotin moiety, and an azide group. Similar compounds include:
TAMRA Biotin Azide: Similar to this compound but lacks the cleavable Dde linker.
Biotin-PEG4-Dde-TAMRA-PEG3-Azide: Contains a PEG spacer to increase solubility and reduce steric hindrance.
TAMRA-Azide-PEG-Biotin: Incorporates a PEG spacer for increased solubility and reduced steric hindrance.
This compound stands out due to its cleavable Dde linker, which allows for the release of the biotin tag under mild conditions, reducing contamination from non-specifically bound proteins .
Properties
Molecular Formula |
C69H96N12O17S |
|---|---|
Molecular Weight |
1397.6 g/mol |
IUPAC Name |
5-[[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl-[3-[3-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propylidene]amino]propylamino]-3-oxopropyl]amino]-3-oxopropyl]carbamoyl]-2-[3-(dimethylamino)-6-iminoxanthen-9-yl]benzoic acid |
InChI |
InChI=1S/C69H96N12O17S/c1-69(2)43-55(82)64(56(83)44-69)53(18-26-91-30-34-95-38-39-97-35-31-92-27-22-74-60(84)9-6-5-8-59-65-54(45-99-59)77-68(90)78-65)72-19-7-20-73-61(85)17-24-81(25-29-94-33-37-96-36-32-93-28-23-76-79-71)62(86)16-21-75-66(87)46-10-13-49(52(40-46)67(88)89)63-50-14-11-47(70)41-57(50)98-58-42-48(80(3)4)12-15-51(58)63/h10-15,40-42,54,59,65,70,82H,5-9,16-39,43-45H2,1-4H3,(H,73,85)(H,74,84)(H,75,87)(H,88,89)(H2,77,78,90) |
InChI Key |
BZMNWSIWUFJKEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C(=NCCCNC(=O)CCN(CCOCCOCCOCCN=[N+]=[N-])C(=O)CCNC(=O)C2=CC(=C(C=C2)C3=C4C=CC(=N)C=C4OC5=C3C=CC(=C5)N(C)C)C(=O)O)CCOCCOCCOCCOCCNC(=O)CCCCC6C7C(CS6)NC(=O)N7)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(benzenesulfonyl)-4-chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12282636.png)
![[17-(7-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12282642.png)

![1-(6-chloro-1H-pyrrolo[3,2-b]pyridin-5-yl)ethanone](/img/structure/B12282653.png)
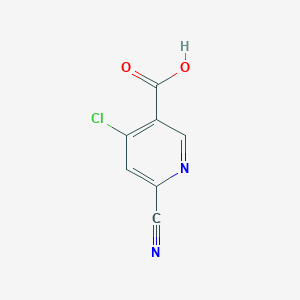
![N'-[(2,6-Dichloropyridin-4-yl)carbonyl]-N,N-dimethylguanidine](/img/structure/B12282669.png)
![Ethyl 2-[(5-Bromo-2-nitrophenyl)amino]acetate](/img/structure/B12282683.png)
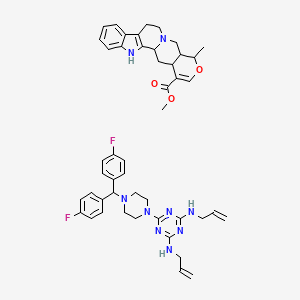
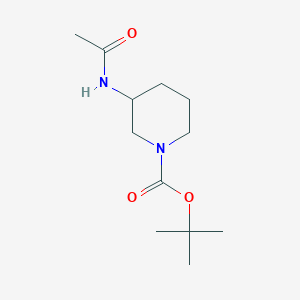


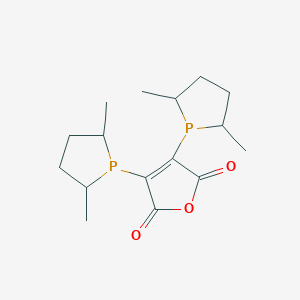
![6-Bromo-3,3-dimethyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12282715.png)
